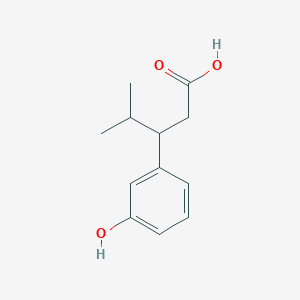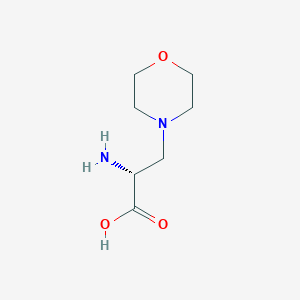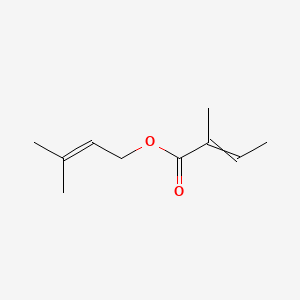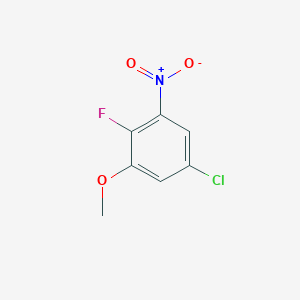
3-(3-Hydroxyphenyl)-4-methylpentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxyphenyl)-4-methylpentanoic Acid is an organic compound characterized by a hydroxyphenyl group attached to a methylpentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The process typically involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups .
Industrial Production Methods
Industrial production of this compound may involve the use of microbial cell factories for biosynthesis. This method offers a green and sustainable approach, utilizing genetically engineered microorganisms to produce the compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)-4-methylpentanoic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-(3-Hydroxyphenyl)-4-methylpentanoic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the adhesion of monocytes to endothelial cells by modulating the expression of cell adhesion molecules like E-selectin . This effect is mediated through the inhibition of the NF-κB pathway, which plays a crucial role in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic Acid: A major microbial metabolite with similar structural features.
3-Hydroxyphenylacetic Acid: Another compound with a hydroxyphenyl group, used in various biochemical studies.
Uniqueness
3-(3-Hydroxyphenyl)-4-methylpentanoic Acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)-4-methylpentanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8(2)11(7-12(14)15)9-4-3-5-10(13)6-9/h3-6,8,11,13H,7H2,1-2H3,(H,14,15) |
InChI Key |
GQJPJYDMMNUILI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(=O)O)C1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)
![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)


![3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11718476.png)

![tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride](/img/structure/B11718486.png)
![1-(Benzo[b]thiophen-2-yl)-2-hydroxyethanone](/img/structure/B11718488.png)

